2-Amino-5-phenylnicotinic acid 2-Amino-5-phenylnicotinic acid
Brand Name: Vulcanchem
CAS No.: 1196157-56-8
VCID: VC21087597
InChI: InChI=1S/C12H10N2O2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16)
SMILES: C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

2-Amino-5-phenylnicotinic acid

CAS No.: 1196157-56-8

Cat. No.: VC21087597

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-phenylnicotinic acid - 1196157-56-8

Specification

CAS No. 1196157-56-8
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 2-amino-5-phenylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H10N2O2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16)
Standard InChI Key VYIQVVNTIQFCGW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O

Introduction

Chemical Structure and Properties

2-Amino-5-phenylnicotinic acid is characterized by a molecular formula of C12H10N2O2 with a molecular weight of 214.22 g/mol . Structurally, this compound belongs to the family of substituted nicotinic acids, with three key functional groups arranged on a pyridine ring:

  • An amino group (-NH2) at the 2-position

  • A carboxylic acid group (-COOH) at the 3-position

  • A phenyl group (C6H5) at the 5-position

This specific arrangement of functional groups contributes to its unique chemical and biological profile. The compound represents a significant structural modification of the parent compound 2-aminonicotinic acid (C6H6N2O2, MW: 138.12 g/mol) , with the addition of a phenyl ring at the 5-position creating distinctive physicochemical properties.

Physical and Chemical Properties

Table 1: Key Properties of 2-Amino-5-phenylnicotinic acid

PropertyValueReference
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Physical FormCrystalline solid
Purity in Commercial Samples>95%
Solubility ProfileLimited water solubility, better solubility in polar organic solvents
Functional GroupsAmino, carboxylic acid, phenyl

The presence of both a basic amino group and an acidic carboxylic acid group contributes to the amphoteric nature of the compound, allowing it to function as either an acid or a base depending on the environmental conditions. The phenyl substituent enhances lipophilicity compared to unsubstituted 2-aminonicotinic acid, potentially affecting membrane permeability in biological systems.

Synthesis Methods

Several synthetic approaches can be employed for the preparation of 2-Amino-5-phenylnicotinic acid. The most efficient methods are based on reactions documented for structurally similar compounds.

Synthesis via Arylhydrazonopropanals

One established method involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate. This reaction pathway is particularly effective when the aryl group contains electron-withdrawing substituents .

The general reaction scheme follows:

  • Preparation of the 3-oxo-2-arylhydrazonopropanal intermediate

  • Reaction with ethyl cyanoacetate under controlled conditions

  • Cyclization to form the substituted nicotinic acid structure

  • Hydrolysis of the ester to yield the free carboxylic acid

This approach has been demonstrated to produce 2-amino-5-arylazo-6-aryl substituted nicotinic acids with high yields and purity .

Cross-Coupling Reactions

Alternative synthetic routes may involve palladium-catalyzed cross-coupling reactions, similar to those used for related compounds:

  • Preparation of a halogenated 2-aminonicotinic acid precursor

  • Suzuki or Stille coupling with appropriate phenyl donors

  • Purification and isolation of the target compound

When applied to the synthesis of similar substituted nicotinic acids, these methods have demonstrated good selectivity and yields, making them potential candidates for the preparation of 2-Amino-5-phenylnicotinic acid .

Biological and Pharmacological Activities

The biological profile of 2-Amino-5-phenylnicotinic acid can be understood by examining its structural features and comparing with related compounds that have documented activities.

Receptor Interactions

A significant potential biological activity of 2-Amino-5-phenylnicotinic acid stems from its nicotinic acid moiety, which suggests possible interactions with nicotinic acid receptors (nAChRs). These receptors are ligand-gated ion channels distributed throughout the nervous system and are involved in critical physiological processes including:

  • Neurotransmission

  • Learning and memory processes

  • Neuronal signaling pathways

The specific positioning of the amino group at the 2-position and the phenyl ring at the 5-position likely influences the binding affinity and selectivity for specific receptor subtypes compared to the parent compound.

Antimicrobial Properties

Related 2-amino-5-substituted nicotinic acids have demonstrated significant antimicrobial activities. Notably, compounds with similar structural features have shown inhibitory effects against Gram-positive bacteria, particularly Bacillus subtilis .

Table 2: Potential Antimicrobial Activity Profile Based on Structural Analogs

Target OrganismExpected Activity LevelStructural Feature Contributing to Activity
Bacillus subtilisPotentially high2-amino group on the nicotinic acid scaffold
Other Gram-positive bacteriaModerate to highCombination of amino group and phenyl substituent
Gram-negative bacteriaLimitedReduced penetration through outer membrane
FungiVariableDependent on specific interactions with fungal targets

The exact antimicrobial spectrum and potency of 2-Amino-5-phenylnicotinic acid would require experimental verification, but structural similarities to documented antimicrobial compounds suggest promising activity.

Enzyme Modulation

The compound's structure suggests potential for interaction with various enzymes. The carboxylic acid group can participate in hydrogen bonding with amino acid residues in enzyme active sites, while the phenyl ring may engage in hydrophobic and π-stacking interactions with aromatic amino acids.

Structure-Activity Relationship Analysis

A comprehensive understanding of 2-Amino-5-phenylnicotinic acid requires comparison with structurally related compounds to identify how specific structural features influence biological activity.

Table 3: Comparison of 2-Amino-5-phenylnicotinic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencePotential Impact on ActivityReference
2-Amino-5-phenylnicotinic acidC12H10N2O2214.22Base compoundReference structure
2-Amino-5-(4-formylphenyl)nicotinic acidC13H10N2O3242.23Formyl group on phenyl ringEnhanced interaction with H-bond donors
2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acidC14H11ClN2O4306.70Chloro and methoxycarbonyl groupsIncreased lipophilicity, altered electronic properties
2-Amino-5-(4-carboxy-3-fluorophenyl)nicotinic acidC13H9FN2O4276.22Fluoro and carboxy groupsEnhanced metabolic stability
2-Amino-5-(4-benzyloxyphenyl)nicotinic acidC19H16N2O3320.3Benzyloxy group on phenylIncreased steric bulk, altered lipophilicity
2-Aminonicotinic acid (parent compound)C6H6N2O2138.12No phenyl groupReduced lipophilicity, altered receptor binding

This comparison reveals how modifications to the basic 2-Amino-5-phenylnicotinic acid structure can significantly alter physicochemical properties and potentially biological activities. The unsubstituted phenyl ring in 2-Amino-5-phenylnicotinic acid provides a balanced combination of electronic and steric properties, while derivatives with additional substituents may demonstrate more specialized interactions with biological targets.

Research Applications

2-Amino-5-phenylnicotinic acid has potential applications across multiple research domains:

Medicinal Chemistry

The compound serves as a valuable scaffold for medicinal chemistry investigations:

  • As a lead structure for developing compounds targeting neurological disorders through nAChR interactions

  • For exploration of novel antimicrobial agents, particularly against Gram-positive bacteria

  • As a structural template for anti-inflammatory drug development

The dual functionality of the amino and carboxylic acid groups provides multiple sites for derivatization, allowing for extensive structure-activity relationship studies .

Synthetic Building Block

In organic synthesis, 2-Amino-5-phenylnicotinic acid represents an important building block:

  • For constructing complex heterocyclic systems, particularly pyrido[2,3-d]pyrimidines

  • In the synthesis of amide-linked conjugates with other bioactive molecules

  • As a precursor for generating libraries of compounds with diverse pharmacological profiles

The reactivity of the amino group allows for selective functionalization, while the carboxylic acid provides opportunities for condensation reactions .

Chemical Biology

In chemical biology research, the compound can serve as:

  • A probe for investigating nAChR function and distribution

  • A starting point for developing fluorescent or affinity labels for receptor studies

  • A tool for studying structure-based drug design approaches

Analytical Characterization Methods

Comprehensive characterization of 2-Amino-5-phenylnicotinic acid typically employs multiple complementary analytical techniques:

Spectroscopic Methods

Table 4: Spectroscopic Characterization Techniques for 2-Amino-5-phenylnicotinic acid

TechniqueInformation ProvidedExpected Key Features
1H NMRProton environments, structural confirmationSignals for aromatic protons (phenyl and pyridine rings), amino protons, and carboxylic acid proton
13C NMRCarbon environments, structural confirmationDistinct signals for carboxylic carbon, carbon atoms adjacent to nitrogen, and aromatic carbons
IR SpectroscopyFunctional group identificationCharacteristic bands for NH2 (3300-3500 cm-1), COOH (1700-1725 cm-1), and aromatic C=C (1450-1600 cm-1)
UV-Vis SpectroscopyChromophore analysisAbsorption maxima related to the conjugated aromatic system
Mass SpectrometryMolecular weight confirmation, fragmentation patternMolecular ion peak at m/z 214, characteristic fragmentation patterns

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents the preferred method for purity analysis and quality control of 2-Amino-5-phenylnicotinic acid preparations. Typical conditions include:

  • Reverse-phase C18 columns

  • Mobile phases consisting of acetonitrile/water mixtures with acid modifiers

  • UV detection at wavelengths corresponding to absorption maxima

Current Research Trends and Future Perspectives

Current Research Directions

Research involving 2-Amino-5-phenylnicotinic acid and structurally related compounds focuses on several key areas:

  • Development of novel synthetic methodologies for more efficient preparation

  • Exploration of biological activities, particularly antimicrobial and neurological applications

  • Investigation of structure-activity relationships through systematic modification of the core structure

  • Utilization as building blocks for more complex bioactive molecules

Future Research Opportunities

Promising future research directions include:

  • Computational studies to predict interactions with specific biological targets

  • Development of hybrid molecules incorporating the 2-Amino-5-phenylnicotinic acid scaffold with other pharmacophores

  • Exploration of potential applications in neurological disorders through selective nAChR targeting

  • Investigation of novel formulation strategies to overcome potential solubility limitations

  • Green chemistry approaches for more sustainable synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator